N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3,5-dimethoxybenzamide
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Overview
Description
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3,5-dimethoxybenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis .
Preparation Methods
The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3,5-dimethoxybenzamide typically involves the reaction of 2-aminophenol with carboxylic acids or their derivatives under specific conditions. One common method includes heating carboxylic acids and ortho-aminophenol in the presence of polyphosphoric acid (PPA) to form the benzoxazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3,5-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the benzoxazole ring.
Scientific Research Applications
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3,5-dimethoxybenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: Benzoxazole compounds are used in the production of optical brighteners and fluorescent dyes.
Mechanism of Action
The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. For instance, benzoxazole derivatives can act as inhibitors of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific structure and functional groups of the compound .
Comparison with Similar Compounds
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3,5-dimethoxybenzamide can be compared with other benzoxazole derivatives such as:
Benzimidazole: Similar structure but with a nitrogen atom replacing the oxygen in the benzoxazole ring.
Benzothiazole: Similar structure but with a sulfur atom replacing the oxygen in the benzoxazole ring.
Benzofuran: Analog without the nitrogen atom.
These compounds share some chemical properties but differ in their biological activities and applications, highlighting the uniqueness of this compound in specific contexts.
Properties
Molecular Formula |
C23H20N2O5 |
---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C23H20N2O5/c1-27-16-10-15(11-17(13-16)28-2)22(26)24-19-12-14(8-9-20(19)29-3)23-25-18-6-4-5-7-21(18)30-23/h4-13H,1-3H3,(H,24,26) |
InChI Key |
OAURTHSGDOTNBU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=CC(=CC(=C4)OC)OC |
Origin of Product |
United States |
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